molecular formula C9H12F2O3 B1440701 Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate CAS No. 22515-17-9

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Cat. No.: B1440701
CAS No.: 22515-17-9
M. Wt: 206.19 g/mol
InChI Key: IYUYMCKYKODONH-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H12F2O3 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ring Expansion Reactions and Synthetic Applications Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate has been explored for its unique reactivity in ring expansion reactions and as an intermediate in synthesizing complex organic molecules. For instance, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, a related compound, showcases unusual ring expansion products upon treatment, leading to the synthesis of various cyclohexanecarboxylate derivatives in significant yields (Tsuzuki et al., 1977). Moreover, ethyl 2-oxo-cyclohexanecarboxylate serves as a precursor in the enantioselective synthesis of ethyl cis-2-amino-1-cyclohexanecarboxylate, demonstrating its utility in producing optically pure compounds through asymmetric reductive amination (Xu et al., 1997).

Photochemical Transformations for Diverse Organic Synthesis The photochemical reactivity of ethyl 2-oxo-cyclohexanecarboxylate has been harnessed to generate a variety of organic esters. When subjected to photochemical reactions in alcoholic solutions, it yields ω-substituted esters, illustrating the potential for synthesizing esters with diverse functional groups (Tokuda et al., 1978).

Catalysis and Addition Reactions Research into catalytic processes has shown that ethyl 2-oxo-1-cyclohexanecarboxylate can undergo Michael addition reactions in the presence of a pentacoordinate organosilicate, yielding high-purity products. This reaction demonstrates the compound's versatility in catalyzed addition reactions, offering a pathway to synthesize compounds with complex structures (Tateiwa & Hosomi, 2001).

Pesticide Synthesis The compound also finds application in the synthesis of novel pesticides, such as chromafenozide, highlighting its importance in agricultural chemistry. This synthesis involves multiple steps, starting from basic reactants like ethyl acetoacetate and formaldehyde, demonstrating the compound's role in creating effective pest control solutions (Shan, 2011).

Enantioselective Synthesis for Attractants Moreover, this compound is key in synthesizing enantioselective compounds such as ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly. This application underscores its utility in developing environmentally friendly pest management strategies (Raw & Jang, 2000).

Properties

IUPAC Name

ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYMCKYKODONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693634
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-17-9
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 4,4-difluoroheptanedioate (4.3 g) in toluene (50 mL) was added potassium 2-methylpropan-2-olate (2.87 g) and the reaction stirred overnight at room temperature. The reaction was quenched with 1N aqueous HCl (100 mL) and extracted with diethyl ether (150 mL). The ether layer was washed with brine (50 mL), dried over magnesium sulfate, filtered, and concentrated. Silica gel chromatography (Reveleris 40 g) eluting with a gradient of 1% to 5% ethyl acetate/hexanes gave the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
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